trans-Decahydroquinoline trans-Decahydroquinoline
Brand Name: Vulcanchem
CAS No.: 105728-23-2
VCID: VC20750706
InChI: InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2/t8-,9+/m1/s1
SMILES: C1CCC2C(C1)CCCN2
Molecular Formula: C9H17N
Molecular Weight: 139.24 g/mol

trans-Decahydroquinoline

CAS No.: 105728-23-2

Cat. No.: VC20750706

Molecular Formula: C9H17N

Molecular Weight: 139.24 g/mol

* For research use only. Not for human or veterinary use.

trans-Decahydroquinoline - 105728-23-2

Specification

CAS No. 105728-23-2
Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
IUPAC Name (4aR,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline
Standard InChI InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2/t8-,9+/m1/s1
Standard InChI Key POTIYWUALSJREP-BDAKNGLRSA-N
Isomeric SMILES C1CC[C@H]2[C@H](C1)CCCN2
SMILES C1CCC2C(C1)CCCN2
Canonical SMILES C1CCC2C(C1)CCCN2

Introduction

Chemical Structure and Physical Properties

Trans-Decahydroquinoline possesses a well-defined chemical structure with the molecular formula C₉H₁₇N. Its structure consists of two fused cyclohexane rings with one containing a nitrogen atom, creating a bicyclic system with the characteristic trans configuration at the ring junction .

Physical Properties

The physical properties of trans-Decahydroquinoline are summarized in the following table:

PropertyValueSource
Molecular FormulaC₉H₁₇N
Molecular Weight139.2380 g/mol
CAS Registry Number767-92-0
Boiling Point203°C / 735 mmHg
Melting Point48°C
Physical StateLiquid (at standard conditions)

These physical properties highlight the relatively high boiling point characteristic of amines with significant molecular weight, as well as the compound's moderate polarity due to the presence of a nitrogen atom .

Thermodynamic Properties

Thermodynamic data for trans-Decahydroquinoline has been carefully documented in scientific literature, providing valuable insights into its energetic characteristics:

Thermodynamic PropertyValueUnitsMethodSource
Enthalpy of Formation (ΔfH° liquid)-190.8 ± 1.4kJ/molCcb
Enthalpy of Combustion (ΔcH° liquid)-5780.3 ± 1.2kJ/molCcb

These thermodynamic values were determined through combustion calorimetry (Ccb) and reported in research conducted by Steele, Chirico, et al. in 1990, offering precise measurements of the compound's energetic properties .

Stereochemistry and Isomerism

Trans-Decahydroquinoline exhibits significant stereochemical features that distinguish it from its cis isomer. The compound contains two stereogenic centers at the ring junction positions (4a and 8a), resulting in possible stereoisomers .

The trans configuration specifically refers to the arrangement where the hydrogen atoms at positions 4a and 8a are on opposite faces of the molecule. This configuration creates a more extended molecular shape compared to the cis isomer, affecting its physical properties, stability, and reactivity .

Due to the presence of these stereogenic centers, trans-Decahydroquinoline can exist as enantiomers. The specific enantiomer, (4aR,8aR)-Decahydroquinoline, has been identified and characterized in scientific literature . The racemic mixture, DL-trans-Decahydroquinoline (CAS: 105728-23-2), has also been extensively studied for its thermodynamic properties .

Synthesis Methods

The synthesis of trans-Decahydroquinoline can be accomplished through several methods, with catalytic hydrogenation of quinoline being the most direct and widely employed approach.

Catalytic Hydrogenation

The primary synthetic route involves the catalytic hydrogenation of quinoline, which reduces both the heterocyclic and carbocyclic rings to their fully saturated forms. This process typically employs platinum or palladium catalysts under conditions of elevated pressure and temperature. The stereoselectivity of the reaction can be influenced by careful selection of reaction conditions, catalyst systems, and solvent environments.

Industrial Production

In industrial settings, the production of trans-Decahydroquinoline involves large-scale catalytic hydrogenation processes. These utilize supported metal catalysts in specialized reactors where reaction parameters including temperature, pressure, and catalyst loading are precisely controlled to optimize yield and stereoselectivity.

Chemical Reactivity

Trans-Decahydroquinoline demonstrates versatile chemical reactivity, participating in various reaction types typical of secondary amines and saturated heterocycles.

Oxidation Reactions

The compound can undergo oxidation reactions using reagents such as potassium permanganate or chromium trioxide. These oxidations may target the carbon-nitrogen framework, potentially leading to the formation of quinoline derivatives through controlled dehydrogenation processes.

Reduction Reactions

Further reduction of trans-Decahydroquinoline is possible using hydrogen gas in the presence of appropriate metal catalysts. Such transformations can lead to modified bicyclic amine structures with altered stereochemistry or functional group patterns.

Substitution Reactions

As a secondary amine, trans-Decahydroquinoline readily undergoes N-alkylation and N-acylation reactions:

  • N-alkylation reactions can be performed using alkyl halides under basic conditions, producing tertiary amine derivatives.

  • N-acylation reactions with acyl chlorides or anhydrides yield the corresponding amide products.

These functionalization reactions create opportunities for developing more complex molecular structures based on the trans-Decahydroquinoline scaffold.

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